molecular formula C5H4BrFN2 B1447295 2-Bromo-3-fluoropyridin-4-amine CAS No. 1417638-80-2

2-Bromo-3-fluoropyridin-4-amine

Cat. No. B1447295
CAS RN: 1417638-80-2
M. Wt: 191 g/mol
InChI Key: NVWMJIBOKZSFIU-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridin-4-amine is a chemical compound with the molecular formula C5H4BrFN2 and a molecular weight of 191 . It is a solid substance and is used in various chemical reactions due to its unique structure.


Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropyridin-4-amine and similar compounds has been a topic of interest in the field of chemistry . One method involves the reaction of 2-bromopyridin-4-amine with 50% aqueous HBF4 . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoropyridin-4-amine can be represented by the InChI code 1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) and the InChIKey NVWMJIBOKZSFIU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=CN=C(C(=C1N)F)Br .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-3-fluoropyridin-4-amine are complex and can involve various factors. For instance, the presence of fluoropyridines in the compound can influence its reactivity . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoropyridin-4-amine is a solid substance . It has a molecular weight of 191 and a molecular formula of C5H4BrFN2 .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

2-Bromo-3-fluoropyridin-4-amine: is utilized in pharmacology for the synthesis of complex molecules, particularly as a building block in the development of kinase inhibitors . Its unique structure allows for the creation of compounds that can interact with specific enzymes or receptors within the body, potentially leading to new treatments for diseases such as cancer and inflammatory disorders.

Material Science: Advanced Material Fabrication

In material science, this compound serves as a precursor for the synthesis of fluorinated pyridines, which are integral in creating materials with specific electronic and photonic properties . These materials are often used in the development of advanced technologies, including semiconductors and OLEDs.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

The compound is a valuable intermediate in organic synthesis, aiding in the construction of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals . Its reactivity allows for selective substitution, which is crucial for the synthesis of targeted organic molecules.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Bromo-3-fluoropyridin-4-amine can be used to develop novel chromatographic methods or as a standard in mass spectrometry to identify and quantify various substances within complex mixtures .

Biochemistry: Probes and Markers

This compound finds applications in biochemistry as a probe or marker due to its fluorine atom, which can be detected through various spectroscopic techniques. It’s particularly useful in tracing biochemical pathways or in the study of enzyme-substrate interactions .

Environmental Science: Pollutant Degradation

Environmental science research has explored the use of 2-Bromo-3-fluoropyridin-4-amine in the degradation of environmental pollutants. Its incorporation into metal-organic frameworks (MOFs) could potentially lead to innovative methods for removing toxic substances from water and air .

Nanotechnology: Nanostructure Creation

Nanotechnology leverages compounds like 2-Bromo-3-fluoropyridin-4-amine for the creation of nanostructures with specific properties. These structures are essential in the development of nanoscale devices and sensors that could have environmental or medical applications .

Biotechnology: Enzyme Mimics and Assays

In biotechnology, the compound’s derivatives may act as enzyme mimics, aiding in the development of assays for detecting various biomolecules or pathogens. This application is particularly promising in the field of diagnostics and therapeutics .

properties

IUPAC Name

2-bromo-3-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMJIBOKZSFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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